Nicotinic acid, tridecyl ester
CAS No.:
Cat. No.: VC14010790
Molecular Formula: C19H31NO2
Molecular Weight: 305.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H31NO2 |
|---|---|
| Molecular Weight | 305.5 g/mol |
| IUPAC Name | tridecyl pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-22-19(21)18-14-13-15-20-17-18/h13-15,17H,2-12,16H2,1H3 |
| Standard InChI Key | HAERFVYPQKXVPN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCOC(=O)C1=CN=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Nicotinic acid, tridecyl ester belongs to the class of nicotinic acid esters, characterized by a pyridine ring substituted with a carboxylate group esterified to a long-chain aliphatic alcohol. Key structural and molecular features include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₉H₃₁NO₂ | |
| Molecular weight | 305.4549 g/mol | |
| IUPAC name | Tridecyl pyridine-3-carboxylate | |
| InChIKey | HAERFVYPQKXVPN-UHFFFAOYSA-N |
The ester’s structure comprises a hydrophobic tridecyl chain linked to the hydrophilic nicotinic acid moiety, conferring amphiphilic behavior.
Synthesis and Industrial Production
Nicotinic acid, tridecyl ester is synthesized via esterification reactions. Key methodologies include:
Acid-Catalyzed Esterification
Nicotinic acid reacts with tridecyl alcohol in the presence of catalytic sulfuric acid or hydrochloric acid. This method typically yields moderate to high purity but requires stringent temperature control to avoid side reactions .
Acyl Chloride Route
Nicotinic acid chloride (C₆H₄ClNO₂) is reacted with tridecyl alcohol under anhydrous conditions. This approach minimizes hydrolysis and enhances yield, as demonstrated in analogous ester syntheses .
Reaction Scheme:
Industrial Challenges
Large-scale production faces challenges such as:
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Purification of long-chain esters due to high boiling points (>300°C) .
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Environmental concerns linked to nitric acid oxidation byproducts (e.g., nitrous oxide) in precursor synthesis .
Physicochemical Properties
Experimental and computational data reveal the following properties:
Analytical Characterization
Spectroscopic Data
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Mass Spectrometry (MS): Major fragments at m/z 305 (molecular ion), 184 (pyridine-3-carboxylate), and 123 (tridecyl chain) .
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Infrared (IR) Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C–O ester linkage) .
Chromatographic Behavior
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Gas Chromatography (GC): Elutes at 2327 RI on a 5% phenyl methyl siloxane column, programmed from 50°C to 290°C .
Research Gaps and Future Directions
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